

Validating Hpk1-IN-16 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: Hpk1-IN-16

Cat. No.: B12423452

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Hpk1-IN-16** with other leading Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitors. We present supporting experimental data for cellular target engagement and detailed protocols for key validation assays.

Hpk1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell receptor (TCR) signaling. Inhibition of Hpk1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Validating that a compound engages and inhibits Hpk1 within a cellular context is a crucial step in the development of novel cancer therapeutics. This guide focuses on **Hpk1-IN-16** and compares its cellular activity with other known Hpk1 inhibitors.

Comparative Analysis of Hpk1 Inhibitor Cellular Potency

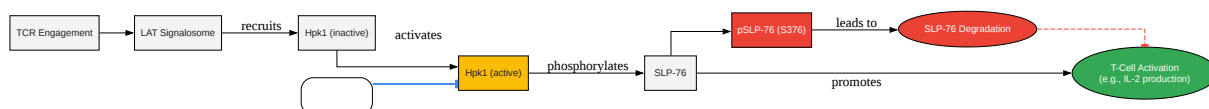
The following table summarizes the cellular potency of **Hpk1-IN-16** and other selected Hpk1 inhibitors. The primary assays to determine cellular target engagement are the inhibition of the phosphorylation of a direct Hpk1 substrate, SLP-76, at serine 376 (pSLP76), and the consequential enhancement of Interleukin-2 (IL-2) secretion from stimulated T-cells.

Compound	pSLP-76 Inhibition IC50 (nM)	IL-2 Secretion EC50 (nM)	Cell Line / Primary Cells
Hpk1-IN-16 (Compound 39)	Data not publicly available	Data not publicly available	Data not publicly available
Compound A	3	1.5	Jurkat cells / Primary T-cells[1]
Compound B	~5000	-	Human whole blood[2]
Compound C (a 2,4-diaminopyrimidine derivative)	27.92	46.64	Not specified[3]
Compound D (a 3-cyano-quinoline derivative)	Data available	Data available	Jurkat cells[4]
XHS	600	-	SLP76 PBMC assay[5]

Note: **Hpk1-IN-16** is cited as compound 39 in patent WO2019051199A1. While described as a potent and selective inhibitor, specific cellular IC50/EC50 values are not detailed in the public domain.[6]

Hpk1 Signaling Pathway and Point of Inhibition

Hpk1 acts as a crucial negative feedback regulator in the T-cell receptor signaling cascade. The diagram below illustrates the signaling pathway and the role of Hpk1 inhibition.



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Hpk1 signaling pathway and inhibitor action.

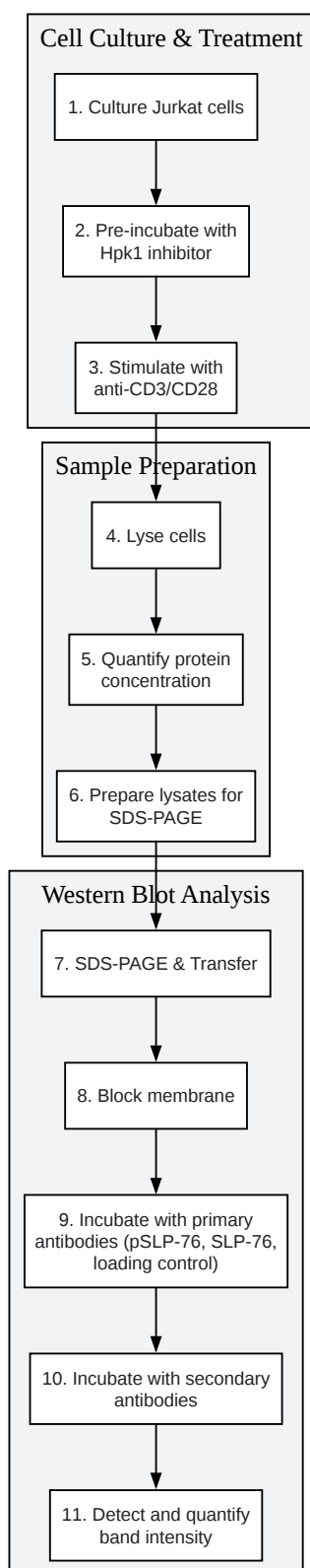
Experimental Protocols for Target Validation

Accurate and reproducible methods are essential for validating Hpk1 target engagement in a cellular setting. Below are detailed protocols for key assays.

pSLP-76 (S376) Inhibition Assay by Western Blot in Jurkat Cells

This assay directly measures the ability of an inhibitor to block the phosphorylation of Hpk1's direct substrate, SLP-76, in a T-cell line.

Experimental Workflow:



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Workflow for pSLP-76 Western Blot assay.

Methodology:

- **Cell Culture:** Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Inhibitor Treatment:** Seed Jurkat cells at a density of 1x10⁶ cells/mL. Pre-incubate the cells with various concentrations of the Hpk1 inhibitor (or DMSO as a vehicle control) for 1-2 hours.
- **Cell Stimulation:** Stimulate the cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes at 37°C to induce TCR signaling and Hpk1 activation.
- **Cell Lysis:** Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **Western Blotting:**
 - Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against pSLP-76 (Ser376), total SLP-76, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Visualize the bands using an ECL substrate and quantify the band intensities. Normalize the pSLP-76 signal to total SLP-76 and the loading control.

IL-2 Secretion Assay in Primary Human T-Cells

This functional assay measures the downstream consequence of Hpk1 inhibition, which is the enhancement of T-cell activation, quantified by the secretion of IL-2.

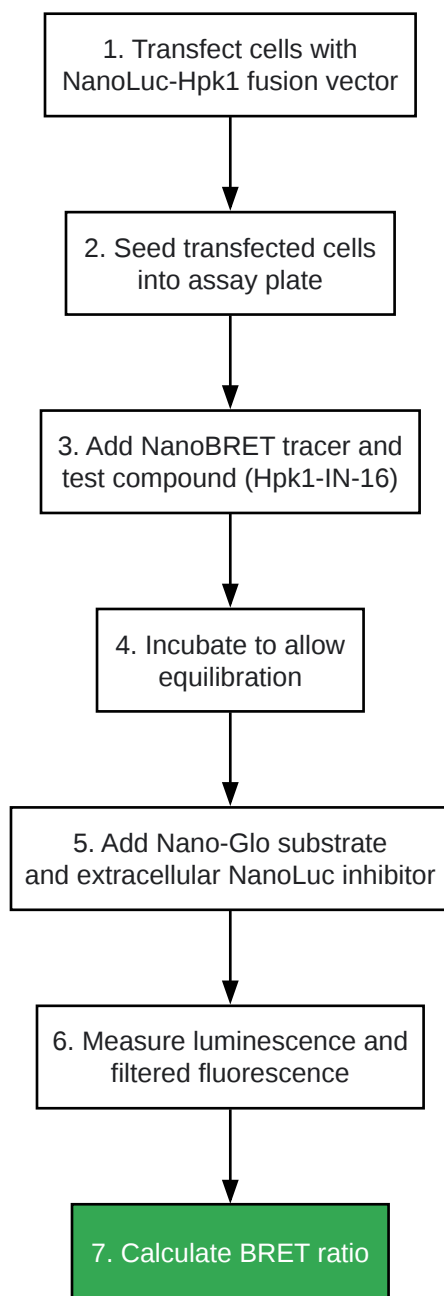
Methodology:

- Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Inhibitor Treatment: Resuspend PBMCs at 1×10^6 cells/mL in complete RPMI medium. Add various concentrations of the Hpk1 inhibitor or DMSO control to the cells in a 96-well plate.
- T-Cell Stimulation: Stimulate the T-cells within the PBMC population by adding anti-CD3/CD28 beads or soluble antibodies for 24-72 hours.
- Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
- ELISA for IL-2: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions. Briefly:
 - Coat a 96-well plate with a capture antibody against human IL-2.
 - Add standards and collected supernatants to the wells.
 - Add a biotinylated detection antibody.
 - Add streptavidin-HRP.
 - Add a TMB substrate solution and stop the reaction.
 - Measure the absorbance at 450 nm and calculate the IL-2 concentration based on the standard curve.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay provides a quantitative measurement of compound binding to Hpk1 within living cells.

Experimental Workflow:



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